Naphthalene-1,7-disulfonic Acid
Overview
Description
Naphthalene-1,7-disulfonic acid is an organic compound with the chemical formula C₁₀H₈O₆S₂. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1st and 7th positions of the naphthalene ring. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Scientific Research Applications
Naphthalene-1,7-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a tracer in environmental studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals .
Safety and Hazards
Future Directions
There is ongoing research into the potential applications of 1,7-Naphthalenedisulfonic acid and its derivatives. For example, co-amorphous dispersions of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid have been developed, showing improved solubility and thermodynamic stability .
Mechanism of Action
Target of Action
Naphthalene-1,7-disulfonic Acid, also known as 1,7-Naphthalenedisulfonic acid, is a fluorescent organic compound
Mode of Action
For instance, Armstrong’s acid, a related naphthalenedisulfonic acid, can undergo fusion in NaOH to give the disodium salt of 1,5-dihydroxynaphthalene . This reaction can be acidified to give the diol .
Biochemical Analysis
Cellular Effects
It has been observed that when bacteria are grown on naphthalene, they show cellular aggregation around naphthalene crystals, suggesting changes in cell structure and cell surface properties
Molecular Mechanism
Sulfonic acids are known to participate in a variety of chemical reactions due to their strong acidity They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the sulfonation of naphthalene-I-sulfonic acid yields 10% Naphthalene-1,7-disulfonic Acid
Metabolic Pathways
It is known that low molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-disulfonic acid can be synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction typically involves heating naphthalene with sulfuric acid at elevated temperatures to introduce the sulfonic acid groups at the desired positions. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to achieve the desired isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then processed to isolate and purify the this compound. The purification process may involve crystallization, filtration, and drying steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid groups.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonate salts.
Substitution: Naphthalene derivatives with substituted functional groups
Comparison with Similar Compounds
Naphthalene-1,7-disulfonic acid can be compared with other naphthalene disulfonic acids, such as:
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Similar in structure but with sulfonic acid groups at the 1st and 5th positions. It is used in different industrial applications and has distinct chemical properties.
Naphthalene-2,6-disulfonic acid: Another isomer with sulfonic acid groups at the 2nd and 6th positions. It has unique applications and reactivity compared to this compound.
The uniqueness of this compound lies in its specific positioning of the sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
naphthalene-1,7-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-4-7-2-1-3-10(9(7)6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMZOAPNQAXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276020 | |
Record name | 1,7-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-16-3 | |
Record name | 1,7-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5724-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Naphthalenedisulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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